The synthesis of (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate can be achieved through several methods, primarily focusing on the reduction of suitable precursors.
The molecular structure of (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate features a cyclopentane ring with a hydroxyl group and a methyl ester functional group.
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate participates in various chemical reactions that modify its functional groups.
The mechanism of action for (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate involves its interactions with specific enzymes or receptors in biological systems.
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate exhibits distinct physical and chemical properties that are critical for its applications.
The applications of (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate span across various scientific fields due to its unique properties and reactivity.
The systematic IUPAC name methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate precisely defines the compound’s structure and stereochemistry. The numbering assigns position "1" to the carboxylate-bearing carbon and position "2" to the hydroxyl-bearing carbon. The stereochemical descriptors (1R,2S) indicate that these chiral centers exhibit a relative configuration where the substituents are oriented cis to each other on the cyclopentane ring. This configuration results in a meso-like topology despite the absence of a symmetry plane, distinguishing it from its (1R,2R) or (1S,2S) diastereomers [3] [7].
Nomenclature Type | Identifier |
---|---|
CAS Registry Number | 14165922 (Parent compound) [1] |
Molecular Formula | C₇H₁₂O₃ |
Canonical SMILES | COC(=O)C1CCCC1O |
InChI Key | IIFIGGNBUOZGAB-UHFFFAOYSA-N (Racemate) [1] |
Common Synonyms | Methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate; cis-Methyl 2-hydroxycyclopentanecarboxylate |
The cis-(1R,2S) configuration imposes a defined three-dimensional geometry where the hydroxyl and ester groups reside on the same face of the puckered cyclopentane ring. This arrangement creates an intramolecular hydrogen-bonding propensity between the hydroxyl hydrogen and the ester carbonyl oxygen, subtly influencing reactivity and conformational stability. The ring puckering also introduces steric bias, differentiating the spatial accessibility of molecular faces – a critical factor in diastereoselective reactions [6].
Reaction Type | Reagents/Conditions | Primary Product | Application |
---|---|---|---|
Oxidation | PCC, Pyridinium chlorochromate | Methyl 2-oxocyclopentanecarboxylate (β-ketoester) | Enolate formation, aldol substrates |
Reduction | LiAlH₄, Lithium aluminum hydride | (1R,2S)-1,2-Cyclopentanedimethanol | Diol for polymer or macrocycle synthesis |
Ester Hydrolysis | NaOH/H₂O or LiOH/THF | (1R,2S)-2-Hydroxycyclopentanecarboxylic acid | Peptide coupling precursor |
Protection (OH) | TBDMSCl, tert-Butyldimethylsilyl chloride | Silyl ether-protected ester | Orthogonal deprotection strategies |
Substitution (OH) | SOCl₂, Thionyl chloride | Methyl 2-chlorocyclopentanecarboxylate | Nucleophilic displacement precursor |
The chemistry of cyclopentanecarboxylates evolved alongside foundational developments in stereochemistry during the early 20th century. Emil Fischer's pioneering work on carbohydrate stereochemistry (1890s) established principles for understanding cyclic compound chirality, later applied to substituted cyclopentanes. Initial syntheses of racemic hydroxycyclopentanecarboxylates in the 1920s-1930s employed Dieckmann condensations of diesters or hydrolysis/lactonization of cyclopentene derivatives, though stereocontrol remained elusive [3] [8].
The advent of chromatographic resolution techniques in the 1950s-1960s enabled separation of racemates into enantiomerically pure forms using chiral acids (e.g., tartaric acid derivatives). This period also saw the first stereoselective syntheses via asymmetric hydrogenation of cyclopentene precursors or enzymatic resolution using lipases or esterases, providing access to both (1R,2S) and (1R,2R) isomers. The 1883-91-6 CAS number for the ethyl analog (ethyl 2-hydroxycyclopentanecarboxylate) reflects its early isolation or synthesis [8].
Modern synthesis leverages catalytic asymmetric methods:
Table 3: Historical Milestones in Cyclopentanecarboxylate Chemistry
Time Period | Key Advancement | Impact on (1R,2S)-Isomer Chemistry |
---|---|---|
1890-1910 | Fischer's stereochemical principles (D/L system) | Framework for understanding cyclopentane chirality |
1920s-1940s | Synthesis of racemic esters via lactone hydrolysis | Initial access to racemic material |
1950s-1960s | Chromatographic resolution (chiral acids) | First enantiopure samples |
1980s-1990s | Asymmetric hydrogenation catalysts (e.g., BINAP) | Improved enantioselectivity for trans-isomers |
2000s-Present | Chiral auxiliaries (e.g., Evans oxazolidinones) | Reliable routes to cis-configured derivatives |
2010s-Present | Continuous flow esterification & catalysis | Scalable, efficient production [6] |
Analytical confirmation of the (1R,2S) configuration advanced significantly with NMR spectroscopy (e.g., NOE experiments showing cis proton coupling) and X-ray crystallography (direct spatial determination). The development of chiral stationary phases for HPLC in the 1980s allowed precise assessment of enantiomeric excess, critical for applications requiring high stereopurity [3] [6] [8]. Contemporary research focuses on integrating this scaffold into peptidomimetics (e.g., Boc-protected analogs like CAS 245115-25-7) and antiviral agents (e.g., Peramivir intermediates like CAS 229614-05-5), exploiting its constrained geometry for target specificity [6].
Table 4: Structurally Related Cyclopentane Derivatives from Research
CAS Number | Compound Name | Molecular Formula | Key Application |
---|---|---|---|
1883-91-6 | Ethyl 2-hydroxycyclopentanecarboxylate | C₈H₁₄O₃ | Synthetic intermediate |
245115-25-7 | (1S,2R)-Boc-2-amino-1-cyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | Peptide nucleic acid (PNA) modification |
229614-05-5 | Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido...cyclopentanecarboxylate | C₂₀H₃₆N₂O₆ | Peramivir impurity/research intermediate [6] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1